molecular formula C10H18O B13771170 [R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-14-7

[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol

Cat. No.: B13771170
CAS No.: 97890-14-7
M. Wt: 154.25 g/mol
InChI Key: RJSWINAXCPBTMV-UJICNMFASA-N
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Description

[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely used in the fragrance and flavor industries due to its pleasant scent, which is often described as a mix of floral and spicy notes. Linalool is also known for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and sedative effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Linalool can be synthesized through various methods, including the hydration of myrcene and the isomerization of geraniol. One common synthetic route involves the acid-catalyzed hydration of myrcene, which yields a mixture of linalool isomers. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid and is conducted at elevated temperatures.

Industrial Production Methods

In industrial settings, linalool is often produced through the extraction and distillation of essential oils from plants such as lavender, basil, and coriander. The extracted oil is then subjected to fractional distillation to isolate linalool. This method is preferred due to its cost-effectiveness and the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: Linalool can be oxidized to produce linalool oxide, a compound with a more intense floral aroma. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of linalool can yield dihydrolinalool, which has a different scent profile. This reaction typically uses reducing agents such as sodium borohydride.

    Substitution: Linalool can undergo substitution reactions to form esters and ethers. For example, esterification with acetic acid produces linalyl acetate, a compound with a fruity aroma.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and mild temperatures.

    Substitution: Acetic acid, sulfuric acid, and moderate temperatures.

Major Products

    Linalool oxide: Formed through oxidation.

    Dihydrolinalool: Formed through reduction.

    Linalyl acetate: Formed through esterification.

Scientific Research Applications

Linalool has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various fragrance compounds and as a reagent in organic synthesis.

    Biology: Studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of certain bacteria and fungi.

    Medicine: Investigated for its sedative and anxiolytic effects. Linalool has been found to modulate the central nervous system, making it a potential candidate for treating anxiety and sleep disorders.

    Industry: Widely used in the production of perfumes, cosmetics, and flavoring agents. Its pleasant aroma makes it a popular choice in the fragrance industry.

Mechanism of Action

Linalool exerts its effects through various molecular targets and pathways. It is known to interact with the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). Linalool enhances the binding of GABA to its receptors, leading to sedative and anxiolytic effects. Additionally, linalool has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Linalool is often compared to other terpenes such as geraniol, citronellol, and limonene.

    Geraniol: Similar in structure but has a more rose-like aroma. Both compounds are used in the fragrance industry, but linalool is preferred for its versatility.

    Citronellol: Has a more citrus-like scent and is also used in perfumes and insect repellents. Linalool is considered to have a more complex aroma profile.

    Limonene: A terpene with a strong citrus scent. Unlike linalool, limonene is primarily used for its flavoring properties rather than its fragrance.

Linalool’s unique combination of floral and spicy notes, along with its therapeutic properties, sets it apart from these similar compounds.

Conclusion

[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, or linalool, is a versatile compound with a wide range of applications in various fields. Its pleasant aroma and potential therapeutic benefits make it a valuable ingredient in the fragrance, flavor, and pharmaceutical industries. Through various synthetic routes and chemical reactions, linalool can be produced and utilized in numerous scientific and industrial applications.

Properties

CAS No.

97890-14-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2R,3Z)-3,7-dimethylocta-3,6-dien-2-ol

InChI

InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m1/s1

InChI Key

RJSWINAXCPBTMV-UJICNMFASA-N

Isomeric SMILES

C[C@H](/C(=C\CC=C(C)C)/C)O

Canonical SMILES

CC(C(=CCC=C(C)C)C)O

Origin of Product

United States

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